tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C9H17N3O2S. It is a carbamate derivative, which is a class of compounds commonly used in organic synthesis and medicinal chemistry. This compound is notable for its unique structure, which includes an azetidine ring and a carbamothioyl group, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are generally mild, and the process can be conducted at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate is used as an intermediate in the preparation of more complex molecules.
Biology and Medicine: The compound’s carbamate group makes it a potential candidate for the development of enzyme inhibitors, particularly those targeting proteases. Its azetidine ring is also of interest in medicinal chemistry for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The azetidine ring may also interact with biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl N-(2-aminophenyl)carbamate: Another carbamate with a different aromatic substitution pattern.
tert-Butyl N-(1,2,3-triazole)carbamate: A compound with a triazole ring, used in antimicrobial research.
Uniqueness: tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate is unique due to its combination of an azetidine ring and a carbamothioyl group. This structural feature provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
CAS No. |
2639449-45-7 |
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Molecular Formula |
C9H17N3O2S |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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